molecular formula C23H10N6O6 B11522240 4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile

4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11522240
M. Wt: 466.4 g/mol
InChI Key: PRRBMWXJJGYONM-UHFFFAOYSA-N
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Description

4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro and cyano groups, which contribute to its reactivity and potential utility in different chemical processes.

Preparation Methods

The synthesis of 4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization reaction of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole, which is then further reacted with appropriate reagents to introduce the nitro and phenoxy groups . Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of cation radicals, which can further react to form various organic compounds .

Scientific Research Applications

4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to undergo various chemical transformations. The presence of nitro and cyano groups allows it to participate in electron transfer reactions, forming reactive intermediates that can interact with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C23H10N6O6

Molecular Weight

466.4 g/mol

IUPAC Name

4-[3-(4,5-dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H10N6O6/c1-13-2-18(34-22-6-16(11-26)14(9-24)4-20(22)28(30)31)8-19(3-13)35-23-7-17(12-27)15(10-25)5-21(23)29(32)33/h2-8H,1H3

InChI Key

PRRBMWXJJGYONM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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